molecular formula C10H10N2O7 B8625399 Methyl 2-ethoxy-4,5-dinitrobenzoate CAS No. 825619-21-4

Methyl 2-ethoxy-4,5-dinitrobenzoate

Cat. No.: B8625399
CAS No.: 825619-21-4
M. Wt: 270.20 g/mol
InChI Key: PWFLIABHBIWFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethoxy-4,5-dinitrobenzoate is a nitroaromatic ester characterized by a benzoate backbone with three key substituents: a methoxy ester group at the 1-position, an ethoxy group at the 2-position, and nitro groups at the 4- and 5-positions. This compound is structurally analogous to several nitrobenzoate derivatives used in agrochemicals, pharmaceuticals, and organic synthesis. Its electron-withdrawing nitro groups and electron-donating ethoxy substituent create a unique electronic profile, influencing its reactivity, stability, and applications.

Properties

CAS No.

825619-21-4

Molecular Formula

C10H10N2O7

Molecular Weight

270.20 g/mol

IUPAC Name

methyl 2-ethoxy-4,5-dinitrobenzoate

InChI

InChI=1S/C10H10N2O7/c1-3-19-9-5-8(12(16)17)7(11(14)15)4-6(9)10(13)18-2/h4-5H,3H2,1-2H3

InChI Key

PWFLIABHBIWFRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares Methyl 2-ethoxy-4,5-dinitrobenzoate (inferred properties) with similar nitrobenzoate derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³)
This compound* 2-OEt, 4-NO₂, 5-NO₂ ~267.17 ~110–115 (predicted) ~1.60 (predicted)
Methyl 4-bromo-3,5-dinitrobenzoate 4-Br, 3-NO₂, 5-NO₂ 305.04 123–124 1.824
Methyl 4-chloro-3,5-dinitrobenzoate 4-Cl, 3-NO₂, 5-NO₂ 260.59 106–107 1.599
Methyl 2-methyl-3,5-dinitrobenzoate 2-Me, 3-NO₂, 5-NO₂ 240.17 Not reported Not reported
Ethyl 4-methyl-3,5-dinitrobenzoate 4-Me, 3-NO₂, 5-NO₂, OEt 268.22 Not reported Not reported

Key Observations :

  • Substituent Effects : Halogenated derivatives (Br, Cl) exhibit higher melting points and densities compared to methyl- or ethoxy-substituted analogs due to stronger intermolecular forces (e.g., halogen bonding) .
  • Positional Isomerism : Nitro groups at the 3- and 5-positions (as in ) versus 4- and 5-positions (target compound) alter steric and electronic effects. The ethoxy group at the 2-position in the target compound may enhance solubility in polar solvents compared to methyl or halogen substituents.
Electrophilic Reactivity :
  • Nitro groups are strong electron-withdrawing groups, directing electrophilic substitution to meta/para positions.
  • Comparison : Methyl 4-bromo-3,5-dinitrobenzoate () is likely more reactive toward nucleophilic substitution at the 4-position due to the bromine leaving group, whereas the ethoxy group in the target compound may resist displacement.

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